methyl 3-[(7-chloroquinolin-4-yl)amino]-2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-[(7-chloroquinolin-4-yl)amino]-2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C26H18ClFN4O3S and its molecular weight is 520.96. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties This compound exhibits potent antibacterial activities. A study by Kuramoto et al. (2003) highlighted the significant antibacterial effects of similar quinolone derivatives against both Gram-positive and Gram-negative bacteria. These findings suggest the potential use of this compound in treating various bacterial infections (Kuramoto et al., 2003). Similarly, Miyamoto et al. (1990) synthesized a series of substituted 4-oxoquinoline-3-carboxylic acids, demonstrating substantial antibacterial activity against a range of bacteria (Miyamoto et al., 1990).
Anticancer Activities Research has also explored the anticancer properties of compounds structurally similar to Methyl 3-[(7-chloroquinolin-4-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate. Sonego et al. (2019) investigated the cytotoxic effects of 7-chloroquinoline-1,2,3-triazoyl-carboxamides on human bladder carcinoma cells. The study found significant cytotoxicity, cell cycle arrest, and apoptosis induction in cancer cells (Sonego et al., 2019).
Synthesis and Chemical Properties Farhanullah et al. (2009) discussed the synthesis of highly congested 2-aminoquinolines, showcasing the diverse synthetic routes and structural variations possible with quinolone derivatives (Farhanullah et al., 2009). Additionally, Cooper et al. (1990) explored the synthesis and antibacterial activities of quinolones with various heterocyclic substituents, underlining the chemical versatility and potential modifications of the core quinolone structure (Cooper et al., 1990).
Drug Synthesis and Molecular Structure Ravikumar et al. (2013) studied the tosylate salts of lapatinib, a drug for cancer treatment, providing insights into the molecular structure and interactions of quinazoline derivatives in drug development (Ravikumar et al., 2013).
Mechanism of Action
Target of Action
The primary target of Methyl 3-[(7-chloroquinolin-4-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate is the DNA gyrase of Mycobacterium tuberculosis . DNA gyrase is an enzyme that regulates DNA topology, making it a popular target for antibacterial therapy .
Mode of Action
Methyl 3-[(7-chloroquinolin-4-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate interacts with its target, the DNA gyrase, inhibiting its function . This interaction disrupts the normal functioning of the DNA gyrase, leading to changes in the DNA topology of the Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of DNA gyrase by Methyl 3-[(7-chloroquinolin-4-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate affects the DNA replication and transcription pathways in Mycobacterium tuberculosis . The downstream effects of this disruption can lead to the death of the bacteria, thereby exerting its antibacterial effect .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target .
Result of Action
The result of the action of Methyl 3-[(7-chloroquinolin-4-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate is the inhibition of Mycobacterium tuberculosis growth . By inhibiting the DNA gyrase, the compound disrupts the normal functioning of the bacteria, leading to its death .
Properties
IUPAC Name |
methyl 3-[(7-chloroquinolin-4-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClFN4O3S/c1-35-25(34)16-5-7-20-23(12-16)30-26(36-14-15-3-2-4-18(28)11-15)32(24(20)33)31-21-9-10-29-22-13-17(27)6-8-19(21)22/h2-13H,14H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKZAFKTEYSFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)F)NC4=C5C=CC(=CC5=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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